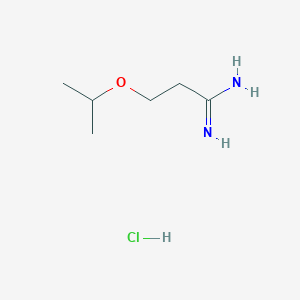
3-(Propan-2-yloxy)propanimidamide hydrochloride
説明
“3-(Propan-2-yloxy)propanimidamide hydrochloride” is a chemical compound with the CAS Number: 1423025-32-4 . It has a molecular weight of 166.65 . It is commonly known as ICI-118,551, and is a potent and selective antagonist of the β2-adrenoceptor.
Molecular Structure Analysis
The IUPAC name for this compound is 3-isopropoxy-1-propene-1,1-diamine hydrochloride . The InChI code for this compound is 1S/C6H14N2O.ClH/c1-5(2)9-4-3-6(7)8;/h3,5H,4,7-8H2,1-2H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .
科学的研究の応用
Bioorganic & Medicinal Chemistry
- A study by Kinne et al. (2009) explored the hydroxylation of multi-functional beta-adrenergic blockers and non-steroidal anti-inflammatory drugs using a fungal peroxygenase. This research highlights the potential of fungal enzymes for drug synthesis and modification, which could be beneficial in pharmaceutical development (Kinne et al., 2009).
DNA Interaction Studies
- Istanbullu et al. (2017) investigated the interaction between Mannich base derivatives and fish sperm DNA. This study contributes to our understanding of drug-DNA interactions, crucial for drug design and understanding drug mechanisms (Istanbullu et al., 2017).
Transdermal Drug Delivery
- Kaur et al. (2014) researched the enhanced skin penetration of certain drugs using microneedle technology. This study provides insights into improving drug delivery methods, particularly for drugs with low skin permeability (Kaur et al., 2014).
Adhesive Polymer Research
- Moszner et al. (2006) synthesized and characterized a monomer for use in adhesive polymers. This research has implications for developing new materials with specific adhesive properties (Moszner et al., 2006).
Antimicrobial and Antiradical Activity
- Čižmáriková et al. (2020) studied the antimicrobial and antioxidant activities of certain Mannich base derivatives. This research aids in the search for new compounds with potential therapeutic applications (Čižmáriková et al., 2020).
Herbicide Metabolism
- McMillan et al. (1990) investigated the metabolism of the herbicide propanil, contributing to our understanding of herbicide toxicity and environmental impact (McMillan et al., 1990).
Anticancer Research
- Nishizaki et al. (2014) synthesized a compound with significant anticancer activity, demonstrating the potential for new cancer treatments (Nishizaki et al., 2014).
Enzyme Inhibition for Prostate Diseases
- Grodner et al. (2021) examined the effects of aminoalkanol derivatives on prostate acid phosphatase, providing insights into potential treatments for prostate diseases (Grodner et al., 2021).
作用機序
As a potent and selective antagonist of the β2-adrenoceptor, “3-(Propan-2-yloxy)propanimidamide hydrochloride” likely works by blocking the action of adrenaline and noradrenaline on β2-adrenoceptors, which are found primarily in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
3-propan-2-yloxypropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(2)9-4-3-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKKBYINSYCZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



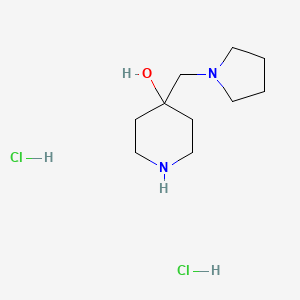
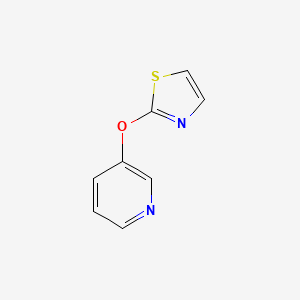
![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)
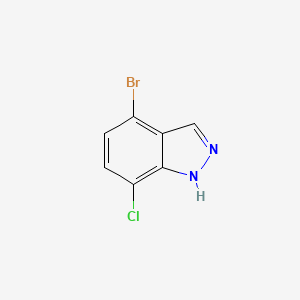


![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)
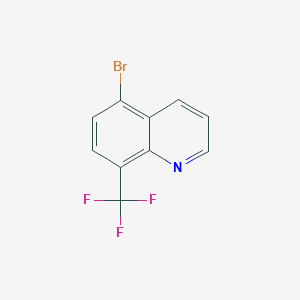
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)
![N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1376521.png)


